Achieving an Ultra-Low Dielectric Constant (k=1.84) in Polyimide Films
Polyimide films derived from 3,3'-bis(trifluoromethyl)benzidine (as the TFMB isomer) and 6FDA dianhydride achieve an ultra-low dielectric constant (k) of 1.84 at 10⁴ Hz. This is significantly lower than polyimides made with other fluorinated diamines like 6FODA (k > 2.0) and 6FDAM (k ~ 2.0) under identical polymerization conditions [1]. The lower k value is directly attributed to the high free volume fraction induced by the rigid and twisted molecular chain conformation of the TFMB-based polyimide [1].
| Evidence Dimension | Dielectric Constant (k) at 10⁴ Hz |
|---|---|
| Target Compound Data | 1.84 |
| Comparator Or Baseline | 6FODA-based PI: >2.0; 6FDAM-based PI: ~2.0 |
| Quantified Difference | TFMB-based PI k is at least 8% lower than 6FODA-based PI and ~8% lower than 6FDAM-based PI. |
| Conditions | 6FDA dianhydride, solution polycondensation, identical film preparation protocol. |
Why This Matters
For microelectronics, a lower dielectric constant reduces signal propagation delay, crosstalk, and power consumption, making 3,3'-bis(trifluoromethyl)benzidine-derived PI films essential for advanced semiconductor packaging and high-frequency communication devices.
- [1] Liu, Y., et al. (2025). The influence of diamine structure on low dielectric constant and comprehensive properties of fluorinated polyimide films. European Polymer Journal, 222, 113614. View Source
